
2',5'-Dichloroacetanilide
Overview
Description
2',5'-Dichloroacetanilide (CAS 2621-62-7) is a chlorinated acetanilide derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . It appears as a white to off-white crystalline powder with a melting point of 135°C and a boiling point of 346.2°C at 760 mmHg. Its density is approximately 1.2748 g/cm³, and it exhibits low volatility, with a vapor pressure of 5.86E-05 mmHg at 25°C . The compound is primarily used in pharmacological research and as an intermediate in organic synthesis, particularly in QSAR (Quantitative Structure-Activity Relationship) studies for determining octanol-water partition coefficients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acylation of 2,5-Dichloroaniline
The most common and direct method to prepare 2',5'-Dichloroacetanilide is the reaction of 2,5-dichloroaniline with acetic anhydride. The reaction proceeds as follows:
$$
\text{2,5-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}
$$
- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures.
- Catalysts : Acidic catalysts such as sulfuric acid or hydrochloric acid may be used to enhance the reaction rate.
- Solvents : Solvents such as dichloromethane or chloroform can be employed to dissolve reactants and control reaction kinetics.
Industrial Scale Preparation
In industrial settings, the process is scaled up with optimization for yield and purity. Continuous flow reactors and automated systems are often utilized to maintain precise temperature control and mixing, ensuring consistent product quality.
Detailed Experimental Findings and Data
Laboratory Synthesis Example
- Reactants : 2,5-Dichloroaniline (10 mmol), Acetic Anhydride (14 mmol)
- Solvent : Chloroform (50 mL)
- Procedure : The 2,5-dichloroaniline is dissolved in chloroform, followed by the slow addition of acetic anhydride under stirring at room temperature.
- Reaction Time : Approximately 1-2 hours.
- Work-up : The reaction mixture is filtered to isolate the solid product.
- Yield : Quantitative yields (~100%) of this compound are reported.
- Product Purity : The product is obtained as a colorless solid and used without further purification in some cases.
Characterization Data
Parameter | Value |
---|---|
Melting Point | Approximately 132 °C |
Molecular Weight | 197.5 g/mol |
Physical State | Solid, colorless |
Purity | High, confirmed by melting point and spectroscopic data |
Comparative Analysis of Preparation Methods
Preparation Method | Reaction Type | Conditions | Yield | Notes |
---|---|---|---|---|
Acylation with Acetic Anhydride | Nucleophilic acyl substitution | Room temperature, acidic catalyst | Quantitative | Most straightforward and widely used |
Acylation with Acetyl Chloride | Nucleophilic acyl substitution | Controlled temperature, inert atmosphere | High | Requires careful handling of acetyl chloride |
Nitration of Dichloroacetanilide (for related compounds) | Electrophilic aromatic substitution | Low temperature, sulfuric acid/oleum | Moderate to high | Not direct synthesis of this compound |
Notes on Purification and Quality Control
- Recrystallization : The crude product is often purified by recrystallization from solvents such as hot water or alcohol to remove impurities.
- Melting Point Analysis : Used as a primary check for purity and identity.
- Spectroscopic Methods : NMR and mass spectrometry confirm the chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 2,5-dichloroaniline and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of 2’,5’-Dichloroacetanilide can be formed.
Hydrolysis: The major products are 2,5-dichloroaniline and acetic acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Herbicide Development
2',5'-Dichloroacetanilide is primarily recognized for its use as a herbicide. It functions by inhibiting the growth of unwanted plants, making it valuable for crop management. The compound is particularly effective against a range of broadleaf weeds and grasses.
- Mechanism of Action : The herbicidal activity is attributed to its ability to disrupt cellular processes in target plants. Research indicates that dicloran interferes with mitochondrial respiration and inhibits photosynthesis, leading to plant death .
- Field Studies : In field trials, dicloran has shown effectiveness in controlling weed populations in crops such as soybeans and corn. For instance, studies have demonstrated that applying dicloran at specific growth stages significantly reduces weed biomass compared to untreated controls .
Toxicological Studies
Metabolism and Toxicity
Toxicological research has focused on understanding the metabolism of this compound in various organisms. Studies involving animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME).
- Case Study : A study on Sprague-Dawley rats revealed that after administration of dicloran, a significant portion was metabolized into 4-amino-3,5-dichloroacetanilide and excreted through urine . This indicates rapid metabolism and low bioaccumulation potential.
- Toxicity Assessment : The compound has been evaluated for its potential toxic effects on human health and the environment. Acute toxicity studies have shown that dicloran poses low toxicity risks at typical exposure levels found in agricultural settings .
Environmental Impact
Degradation Studies
The environmental persistence and degradation pathways of this compound have been extensively studied to assess its ecological impact.
- Soil Residue Studies : Research indicates that dicloran can persist in soil but is subject to microbial degradation over time. A study demonstrated that after application, residues decreased significantly within six months due to microbial activity .
- Water Contamination : Analytical methods such as high-performance liquid chromatography (HPLC) have been employed to detect dicloran and its metabolites in water sources. These studies help evaluate the risk of water contamination due to agricultural runoff .
Analytical Methods for Detection
Various analytical techniques have been developed for detecting and quantifying this compound in environmental samples.
- HPLC Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has proven effective for analyzing dicloran residues in soil and water samples. This method provides high sensitivity and specificity, crucial for environmental monitoring .
- Biodegradability Testing : Studies assessing the biodegradability of dicloran indicate that while it can be broken down by microbial action, certain conditions may prolong its persistence in the environment .
Data Tables
Mechanism of Action
The mechanism of action of 2’,5’-Dichloroacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Dichloroacetanilides
Structural and Physical Properties
Table 1 summarizes key physical properties of 2',5'-dichloroacetanilide and structurally related compounds:
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications/Notes |
---|---|---|---|---|---|
This compound | 2621-62-7 | C₈H₇Cl₂NO | 204.05 | 135 | Pharmacological studies, QSAR |
3,4-Dichloroacetanilide | 14765-43-0 | C₈H₇Cl₂NO | 204.05 | 131–133 | Herbicide intermediate, microbial degradation studies |
2',6'-Dichloroacetanilide | 736970-78-8 | C₈H₇Cl₂NO | 204.05 | N/A | Dynamic octanol-water studies |
3,5-Dichloroacetanilide | N/A | C₈H₇Cl₂NO | 204.05 | N/A | Nephrotoxicity research |
2'-Chloroacetanilide | 533-17-5 | C₈H₈ClNO | 169.61 | 88–90 | Organic synthesis intermediate |
Notes:
- 3,4-Dichloroacetanilide is a positional isomer with distinct reactivity and environmental behavior. It is a precursor to 2-nitro-4,5-dichloroacetanilide, a dyestuff intermediate synthesized via nitration in 104% sulfuric acid .
- 2',6'-Dichloroacetanilide shares the same molecular weight as this compound but differs in chlorine substitution patterns, influencing its hydrophobicity and pharmacological activity .
Reactivity and Degradation Pathways
Enzymatic Hydrolysis
- This compound: Limited data on enzymatic hydrolysis, but chlorinated acetanilides generally exhibit reduced susceptibility to acylamidase activity. For example, 3,4-dichloroacetanilide is hydrolyzed 50% slower than unsubstituted acetanilide by Fusarium solani acylamidase due to steric hindrance from chlorine substituents .
- 3,5-Dichloroacetanilide: Undergoes oxidative biotransformation via cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO), producing nephrotoxic metabolites like 3,5-dichlorophenolhydroxylamine .
Microbial Degradation
- 3,4-Dichloroacetanilide : Degraded anaerobically by Rhodococcus spp. through reductive deamination to 1,2-dichlorobenzene, with intermediate formation of 3,4-dichloro-N-(3,4-dichlorophenyl) benzamide . Pseudomonas species also acetylate 3,4-dichloroaniline to form 3,4-dichloroacetanilide as a cometabolic product .
Herbicide Intermediates
- 3,4-Dichloroacetanilide : Critical precursor for propanil herbicides. In the 1960s, its comparison with propanil in patent disputes highlighted its role in herbicide efficacy testing .
- 2-Nitro-4,5-dichloroacetanilide : Synthesized from 3,4-dichloroacetanilide via nitration (92% yield, 95.23% purity), used in dyestuff manufacturing .
Pharmacological Studies
- This compound : Utilized in QSAR studies to model partition coefficients, aiding drug design .
- 3,5-Dichloroacetanilide : Investigated for oxidative stress mechanisms in nephrotoxicity, with glutathione depletion observed in renal cells .
Environmental Persistence
- 2',4'-Dichloroacetanilide : Classified as a skin corrosion hazard (Category 1B) under EU-GHS, requiring stringent handling protocols .
Toxicity Data
- 2'-Chloroacetanilide : Causes skin irritation (LD₅₀ > 2000 mg/kg in rats) and is a lachrymator, necessitating protective equipment during handling .
Biological Activity
2',5'-Dichloroacetanilide (DCA) is a chemical compound that has garnered attention for its biological activities, particularly as an antibacterial and antifungal agent. This article reviews the existing literature on the biological activity of DCA, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₇Cl₂NO
- Molecular Weight : 202.05 g/mol
- CAS Number : 2621-62-7
Antibacterial Activity
DCA exhibits significant antibacterial properties. Its mechanism primarily involves disrupting bacterial cell wall synthesis and function. Studies have shown that DCA can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, DCA has been reported to possess antifungal activity. Research indicates that it can effectively inhibit fungal growth by interfering with cell membrane integrity and function.
Toxicity and Safety Profile
While DCA shows promising biological activities, it is essential to consider its toxicity. Toxicological studies indicate that high doses can lead to adverse effects, including liver damage and alterations in hematological parameters. The NOAEL (No Observed Adverse Effect Level) for DCA has been established at approximately 35 mg/kg body weight based on liver effects observed in animal studies.
Study Type | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
---|---|---|---|
Acute Toxicity | 5000 | Hunched posture, reduced food intake | - |
Chronic Toxicity | 3000 | Liver enlargement, impaired growth | 300 |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of DCA against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a potent ability to inhibit bacterial growth at relatively low concentrations.
Case Study 2: Antifungal Properties
In a controlled experiment assessing antifungal activity against Candida albicans, DCA showed an MIC of 64 µg/mL. The results suggest that DCA could serve as a potential therapeutic agent in treating fungal infections.
Research Findings
- In Vivo Studies : Animal studies have shown that DCA is rapidly absorbed and excreted, with over 90% eliminated via urine within 48 hours post-administration .
- Histopathological Effects : Histological examinations in rats revealed dose-dependent liver hypertrophy, indicating potential hepatotoxicity at higher doses .
- Mechanistic Insights : Molecular studies suggest that DCA may induce oxidative stress in microbial cells, contributing to its antibacterial and antifungal effects .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFWTSENFTULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062560 | |
Record name | 2,5-Dichloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-62-7 | |
Record name | N-(2,5-Dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2621-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2,5-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dichloroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,5-dichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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